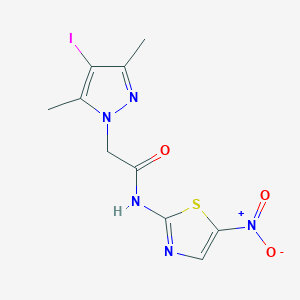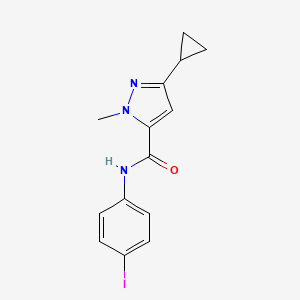![molecular formula C25H30N4O2 B4324108 N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4324108.png)
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Descripción general
Descripción
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a phenyl group, a cyclopropyl group, and a pyrazole ring, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the adamantylamine derivative, followed by the introduction of the phenyl group through a coupling reaction. The cyclopropyl group is then added via a cyclopropanation reaction, and the pyrazole ring is formed through a cyclization reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
N-{2-[(ADAMANTAN-1-YL)CARBAMOYL]PHENYL}-3-CYCLOPROPYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with similar compounds such as:
- N-{2-[(1-adamantylamino)carbonyl]phenyl}-3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxamide
- N-{2-[(1-adamantylamino)carbonyl]phenyl}-3-cyclopropyl-1-methyl-1H-pyrazole-6-carboxamide
These compounds share similar structural features but differ in the position of the carboxamide group on the pyrazole ring
Propiedades
IUPAC Name |
N-[2-(1-adamantylcarbamoyl)phenyl]-5-cyclopropyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-29-22(11-21(28-29)18-6-7-18)24(31)26-20-5-3-2-4-19(20)23(30)27-25-12-15-8-16(13-25)10-17(9-15)14-25/h2-5,11,15-18H,6-10,12-14H2,1H3,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFKWNZFUJBPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)NC3=CC=CC=C3C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER](/img/structure/B4324029.png)
![N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-(2-METHOXYPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4324034.png)
![ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE](/img/structure/B4324035.png)
![N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4324037.png)
![5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(4-ETHYLPHENYL)BENZAMIDE](/img/structure/B4324060.png)
![5-[(ADAMANTAN-1-YLMETHYL)SULFAMOYL]-2,4-DICHLORO-N-(2-FURYLMETHYL)BENZAMIDE](/img/structure/B4324070.png)

![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B4324090.png)
![1-(1-BENZOFURAN-2-YL)-3-{4-[CHLORO(DIFLUORO)METHOXY]ANILINO}-1-PROPANONE](/img/structure/B4324096.png)
![N-(5-{[2-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4324098.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-{5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethanone](/img/structure/B4324102.png)
![3-cyclopropyl-1-methyl-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B4324111.png)

![1-[3-(ADAMANTAN-1-YL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE](/img/structure/B4324123.png)
